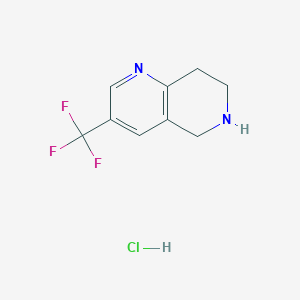

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

説明

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a useful research compound. Its molecular formula is C9H10ClF3N2 and its molecular weight is 238.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is structurally similar to fenfluramine , a serotonergic medication. Fenfluramine acts as a serotonin releasing agent, agonist of the serotonin 5-HT2 receptors, and σ1 receptor positive modulator . It’s plausible that 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride may interact with similar targets.

Mode of Action

If we consider its structural similarity to Fenfluramine, it might interact with its targets by increasing the extracellular levels of serotonin, thereby modulating serotonergic and other neurologic receptors . This could lead to changes in neurotransmission, which might be responsible for its effects.

Biochemical Pathways

Based on its potential similarity to fenfluramine, it might influence the serotonergic pathways .

Pharmacokinetics

Fenfluramine, a structurally similar compound, has an elimination half-life of 13–30 hours , suggesting it may have similar pharmacokinetic properties.

Result of Action

Based on its potential similarity to fenfluramine, it might have effects on the nervous system, potentially influencing seizure activity .

Action Environment

It is recommended to store the compound in a well-ventilated place, keep the container tightly closed, and protect it from light .

生物活性

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS No. 741736-95-8) is a compound of significant interest in medicinal chemistry due to its role as an intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for managing type 2 diabetes. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₀ClF₃N₂

- Molecular Weight : 238.64 g/mol

- Appearance : White solid or light yellow powder

- Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of this compound primarily stems from its structural similarity to other naphthyridine derivatives known for their pharmacological effects. The compound acts by inhibiting DPP-4, an enzyme that degrades incretin hormones, which are crucial for insulin secretion and glucose metabolism.

Antidiabetic Activity

As an intermediate in the synthesis of Sitagliptin, this compound exhibits potent antidiabetic effects. Sitagliptin has been shown to improve glycemic control by increasing insulin levels and decreasing glucagon secretion in response to meals. Studies have demonstrated the efficacy of DPP-4 inhibitors in lowering HbA1c levels in patients with type 2 diabetes .

Study on DPP-4 Inhibition

A study published in the Journal of Medicinal Chemistry evaluated the DPP-4 inhibitory activity of various naphthyridine derivatives. The results indicated that modifications to the naphthyridine scaffold could enhance DPP-4 inhibition potency. The study highlighted the importance of trifluoromethyl groups in improving binding affinity to the enzyme .

Cytotoxicity Assays

In vitro assays conducted on structurally similar compounds showed promising results regarding cytotoxicity against human cancer cell lines. For example, compounds with similar naphthyridine structures exhibited IC50 values ranging from 10 to 15 µg/mL against lung and cervical cancer cell lines . Although direct data on this compound is sparse, these findings suggest potential anticancer activity that warrants further investigation.

Summary Table of Biological Activities

科学的研究の応用

Intermediate for Drug Synthesis

One of the primary applications of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is as an intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of Sitagliptin phosphate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for managing type 2 diabetes mellitus. This compound enhances insulin secretion and lowers glucagon levels in the bloodstream, thereby improving glycemic control .

Potential Antidepressant Activity

Research has indicated that derivatives of naphthyridine compounds exhibit potential antidepressant properties. Studies involving similar compounds suggest that this compound may possess similar effects due to its structural characteristics. Further pharmacological studies are required to elucidate its efficacy and mechanism of action in mood disorders .

Anticancer Research

There is growing interest in the anticancer potential of naphthyridine derivatives. Preliminary studies suggest that compounds with trifluoromethyl groups can enhance biological activity against certain cancer cell lines. The specific application of this compound in anticancer drug development remains an area for future research .

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of this compound via a multi-step process involving trifluoroacetohydrazide and methanol under controlled conditions. The yield was reported at 99.5% purity as determined by HPLC analysis. This high purity level is crucial for its application in pharmaceutical formulations .

In a recent pharmacological evaluation, researchers tested various naphthyridine derivatives for their effects on glucose metabolism and insulin sensitivity. The findings indicated that compounds structurally related to this compound showed promising results in enhancing insulin sensitivity in vitro .

特性

IUPAC Name |

3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-3-6-4-13-2-1-8(6)14-5-7;/h3,5,13H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQMJDLXEVJTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733752 | |

| Record name | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741736-95-8 | |

| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-3-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=741736-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。